molecular formula C13H10ClN3O B11692110 3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)- CAS No. 133661-78-6

3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)-

Cat. No.: B11692110
CAS No.: 133661-78-6
M. Wt: 259.69 g/mol
InChI Key: YJWAPOQYJZJMGO-CXUHLZMHSA-N
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Description

3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)- is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydrazide moiety attached to a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)- typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced equipment and technology can enhance the production process, ensuring high-quality and consistent output.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylic acid, ((2-chlorophenyl)methylene)hydrazide, (E)- is unique due to its specific structure, which includes a hydrazide moiety attached to a 2-chlorophenyl group. This structural feature distinguishes it from other pyridinecarboxylic acids and contributes to its unique chemical and biological properties.

Properties

CAS No.

133661-78-6

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3O/c14-12-6-2-1-4-10(12)9-16-17-13(18)11-5-3-7-15-8-11/h1-9H,(H,17,18)/b16-9+

InChI Key

YJWAPOQYJZJMGO-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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